Chlorsulfaquinoxaline
Overview
Description
Chlorsulfaquinoxaline is a halogenated derivative of sulfaquinoxaline, an immunosuppressive and antifungal agent. It is primarily used in veterinary medicine to control coccidiosis in poultry, rabbits, sheep, and cattle . This compound acts as a topoisomerase IIα and IIβ poison, inhibiting DNA replication .
Mechanism of Action
Target of Action
Chlorsulfaquinoxaline, a halogenated derivative of sulfaquixonaline, primarily targets topoisomerases IIα and IIβ . These enzymes play a crucial role in DNA replication, transcription, and cell cycle progression.
Mode of Action
This compound acts as a poison for topoisomerases IIα and IIβ . By binding to these enzymes, it inhibits their activity, thereby preventing DNA replication. This disruption in DNA replication can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Given its mode of action, it is likely to impact pathways related toDNA replication and cell cycle progression .
Result of Action
The primary result of this compound’s action is the inhibition of DNA replication , leading to cell cycle arrest and potentially cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as lung cancer and colorectal cancer .
Biochemical Analysis
Biochemical Properties
It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.
Cellular Effects
Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound shows a slow degradation during photolysis compared with chlorination process .
Preparation Methods
Chlorsulfaquinoxaline can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Industrial production methods often involve chlorination and UV irradiation processes, which are used in water treatment plants to transform sulfaquinoxaline .
Chemical Reactions Analysis
Chlorsulfaquinoxaline undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common during chlorination processes.
Hydroxylation and Isomerization: These reactions occur during photodegradation.
Common reagents and conditions used in these reactions include chlorine, UV light, and specific pH and temperature settings. Major products formed from these reactions include various by-products identified using liquid chromatography and mass spectrometry .
Scientific Research Applications
Chlorsulfaquinoxaline has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive molecules and dyes.
Biology: The compound is studied for its antimicrobial properties and its role in inhibiting DNA replication.
Medicine: This compound has been used in trials studying the treatment of lung cancer and colorectal cancer.
Industry: It is used in water treatment processes to remove organic micropollutants.
Comparison with Similar Compounds
. Similar compounds include:
Sulfaquinoxaline: Another sulfonamide used in veterinary medicine.
Chloroquinoxaline sulfonamide: A related compound with similar antimicrobial properties.
Chlorsulfaquinoxaline is unique due to its halogenated structure, which enhances its antimicrobial efficacy and stability .
Properties
IUPAC Name |
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHMQGVWXIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243340 | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CHLOROSULFAQUINOXALINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97919-22-7 | |
Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorsulfaquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorsulfaquinoxaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroquinoxaline sulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORSULFAQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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